molecular formula C11H15N5O4S B3020356 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide CAS No. 2097862-02-5

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide

Cat. No. B3020356
CAS RN: 2097862-02-5
M. Wt: 313.33
InChI Key: FSAAAYXVRWQUTE-UHFFFAOYSA-N
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Description

The compound N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide is a multifaceted molecule that incorporates several heterocyclic structures, such as oxazole, oxadiazole, and pyrrolidine rings, which are often found in pharmacologically active compounds. The presence of a sulfonamide group is a common feature in many therapeutic agents due to its bioisosteric properties and its ability to interact with biological targets.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simple precursors and building up the complex structure through a series of reactions. For instance, the synthesis of related sulfonamide derivatives has been reported where multistep reactions are used to construct the desired scaffold . Similarly, the synthesis of 5-sulfonamidoimidazoles via Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles demonstrates the complexity and creativity required in constructing such molecules . The synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides and their subsequent rearrangement to yield pyrrolidin-3-ones provides insight into the potential synthetic routes that could be adapted for the target compound .

Molecular Structure Analysis

The molecular structure of the compound would be characterized by its heterocyclic components. The oxazole and oxadiazole rings are known for their aromaticity and electron-rich nature, which could influence the compound's reactivity and binding affinity to biological targets. The pyrrolidine ring introduces a saturated heterocyclic element that could impart conformational rigidity to the molecule .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The sulfonamide moiety is known to participate in various chemical reactions, such as sulfonation and amidation . The oxazole and oxadiazole rings could undergo nucleophilic substitution reactions, given the presence of an electrophilic carbon within the ring system . Additionally, the compound could be a precursor to further chemical modifications, potentially enhancing its biological activity or altering its physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heterocycles would likely result in a compound with significant aromatic character, which could affect its solubility and stability. The sulfonamide group is known to improve water solubility, which is beneficial for biological applications . The compound's melting point, boiling point, and solubility in various solvents would be key parameters to assess in the context of its intended use.

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-8-6-9(14-19-8)11-13-10(20-15-11)7-12-21(17,18)16-4-2-3-5-16/h6,12H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAAAYXVRWQUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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